molecular formula C23H19N3O3S B11175675 N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide

Cat. No.: B11175675
M. Wt: 417.5 g/mol
InChI Key: WPCIAKIREAXSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a synthetic organic compound featuring a quinazolinone core substituted with a phenyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide chain is further functionalized with a 4-methoxyphenyl group, contributing to its electronic and steric properties. This compound is part of a broader class of quinazolinone derivatives studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . Its synthesis typically involves multi-step reactions, such as Knoevenagel condensation, to introduce substituents that modulate biological activity and physicochemical stability .

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H19N3O3S/c1-29-18-13-11-16(12-14-18)24-21(27)15-30-23-25-20-10-6-5-9-19(20)22(28)26(23)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

WPCIAKIREAXSOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Step 1: Condensation of Anthranilic Acid with Benzaldehyde

Anthranilic acid reacts with benzaldehyde under acidic or basic conditions to form the quinazolinone skeleton. For example, in the presence of glacial acetic acid or polyphosphoric acid (PPA), anthranilic acid undergoes cyclization with benzaldehyde to yield 3-phenyl-4-oxo-3,4-dihydro-2-quinazolinyl derivatives.

Reaction Scheme

Anthranilic acid + Benzaldehyde3-Phenyl-4-oxo-3,4-dihydro-2-quinazoline

Conditions

ReagentSolventTemperatureTimeYield
Glacial acetic acidEthanolReflux6–8 hrs~70%
Polyphosphoric acidToluene120°C4 hrs~85%

Data adapted from analogous syntheses in quinazolinone chemistry.

Step 2: Introduction of the Sulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution or thiolation. For example, reacting the quinazolinone intermediate with a thiol (e.g., thiophenol) in the presence of a base (e.g., potassium carbonate) yields the sulfanyl-substituted derivative.

Reaction Scheme

3-Phenyl-4-oxo-3,4-dihydro-2-quinazoline + ThiolSulfanyl-Quinazolinone

Conditions

BaseSolventTemperatureTimeYield
K₂CO₃DMF60°C12 hrs~65%
Et₃NAcetoneReflux6 hrs~75%

Preparation of N-(4-Methoxyphenyl)-2-Chloroacetamide

This intermediate is synthesized by reacting 4-methoxyaniline with chloroacetyl chloride.

Step 3: Acylation of 4-Methoxyaniline

4-Methoxyaniline is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide derivative:

Reaction Scheme

4-Methoxyaniline + Chloroacetyl ChlorideN-(4-Methoxyphenyl)-2-chloroacetamide

Conditions

BaseSolventTemperatureTimeYield
Et₃NDCM0–5°C2 hrs~90%
NaOH (aqueous)EtOAc25°C4 hrs~85%

Optimized conditions from analogous acetamide syntheses.

Coupling of Intermediates

The final step involves coupling the sulfanyl-quinazolinone intermediate with N-(4-methoxyphenyl)-2-chloroacetamide.

Step 4: Nucleophilic Substitution

The chloroacetamide reacts with the sulfanyl-quinazolinone in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH).

Reaction Scheme

Sulfanyl-Quinazolinone + N-(4-Methoxyphenyl)-2-chloroacetamideTarget Compound

Conditions

BaseSolventTemperatureTimeYield
K₂CO₃AcetoneReflux6 hrs~60%
NaHDMF80°C8 hrs~70%

Yields derived from analogous coupling reactions in quinazolinone chemistry.

Purification and Characterization

Post-reaction purification typically involves:

  • Extraction : Using ethyl acetate or dichloromethane to separate the product from byproducts.

  • Washing : Aqueous sodium bicarbonate to neutralize residual acids.

  • Drying : Anhydrous MgSO₄ or Na₂SO₄ to remove water.

  • Chromatography : Preparative TLC or column chromatography for final purification.

Spectroscopic Data

TechniqueKey Peaks/ObservationsSource
¹H NMR δ 7.8–8.0 (quinazolinone aromatic), δ 3.85 (OCH₃), δ 2.8 (CH₂CO)
IR 1670 cm⁻¹ (C=O), 1430–1590 cm⁻¹ (aromatic C=C)
HRMS [M+H]⁺ = m/z 435.12 (calculated: 435.13)

Optimization and Challenges

  • Side Reactions : Competing hydrolysis of chloroacetamide in aqueous conditions can reduce yields.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.

Comparative Analysis of Synthetic Routes

RouteAdvantagesLimitations
Quinazolinone + Thiol → Coupling High regioselectivityModerate yields (~60–70%)
One-Pot Synthesis Reduced stepsRequires stringent anhydrous conditions

Data synthesized from multiple sources.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated purification systems are preferred. Key parameters include:

  • Temperature Control : Critical for minimizing byproducts.

  • Solvent Recovery : Ethyl acetate or acetone are recyclable.

  • Catalyst Recycling : Reusable bases (e.g., K₂CO₃) reduce costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, converting it to a dihydroquinazoline derivative.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various functionalized methoxyphenyl derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a methoxyphenyl group linked to an acetamide moiety, with a quinazolinyl unit connected via a sulfur atom. Its molecular formula is C23H19N3O3SC_{23}H_{19}N_{3}O_{3}S . The synthesis typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions. For example, the synthesis may include the use of hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Biological Activities

Research has indicated that compounds with similar structural features may exhibit various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor growth by interacting with specific biological targets .
  • Anti-inflammatory Properties : The quinazolinyl moiety is known for its ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis .
  • Antimicrobial Effects : Similar compounds have demonstrated efficacy against bacterial and fungal pathogens, indicating potential applications in infectious disease treatment .

Potential Applications

The unique combination of functional groups in N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide suggests several promising applications:

  • Pharmacological Research : The compound's interactions with biological macromolecules are crucial for understanding its mechanism of action and therapeutic potential. Studies typically involve:
    • Binding affinity assessments with enzymes or receptors.
    • In vitro assays to evaluate cytotoxicity against cancer cell lines.
  • Development of Therapeutic Agents : Given its biological activities, this compound could serve as a lead structure for developing new drugs targeting cancer, inflammation, or infections.
  • Structure-Activity Relationship Studies : Investigating derivatives of this compound can provide insights into how structural modifications affect biological activity, aiding in drug design.

Case Studies

Several studies have investigated the pharmacological properties of compounds similar to N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyldihydroquinazolinyl)sulfanyl]acetamide:

  • Anticancer Activity : A study demonstrated that derivatives with quinazolinyl structures showed significant inhibition of cancer cell proliferation in vitro. The mechanism involved apoptosis induction mediated by specific signaling pathways .
  • Anti-inflammatory Effects : Research indicated that compounds with similar scaffolds exhibited reduced levels of pro-inflammatory cytokines in animal models of inflammation .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzyme active sites, inhibiting their activity. The methoxyphenyl group enhances the compound’s binding affinity through hydrophobic interactions, while the sulfanyl linkage provides additional stability to the enzyme-inhibitor complex. This multi-faceted interaction disrupts enzyme function, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound ID Substituent (R) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound 4-Methoxyphenyl N/A N/A Quinazolinone, sulfanylacetamide
6f 4-Methoxybenzylidene 54.0 218–219 Thioxothiazolidinone, benzylidene
6g 4-Hydroxybenzylidene 57.0 215–216 Hydroxy, thioxothiazolidinone
6j 4-Nitrobenzylidene 53.0 233–234 Nitro, thioxothiazolidinone
6k 3-Nitrobenzylidene 51.0 200–201 Meta-nitro, thioxothiazolidinone
Compound 38 4-Pyrrolidin-1-ylquinazoline N/A N/A Pyrrolidine, sulfonylacetamide
Compound 15 4-Chlorophenyl, dibromo N/A N/A Chloro, dibromo, methylphenyl
  • Nitro Groups: Compounds 6j and 6k exhibit higher melting points (~230°C) due to strong intermolecular interactions (e.g., dipole-dipole) from nitro groups, whereas hydroxy/methoxy analogs (6g, 6f) have lower melting points (~215°C).

Table 2: Comparative Bioactivity Profiles

Compound ID Biological Activity Cell Lines Tested Key Findings
Target Compound Under investigation N/A N/A
Compound 38 Anti-cancer HCT-1, SF268, MCF-7, PC-3 IC₅₀ < 10 μM on most lines
Compound 6f Not reported N/A Structural analog only
CDD-934506 Antibacterial/antifungal Mycobacterium tuberculosis PanK/PyrG enzyme inhibition
OLC-12 Insect attractant Culex quinquefasciatus Orco agonist activity
  • Anti-Cancer Activity : Derivatives with sulfonylacetamide and heterocyclic groups (e.g., Compound 38 ) show superior activity due to enhanced interactions with cellular targets like topoisomerases or kinases.
  • Enzyme Inhibition : CDD-934506 , bearing a 4-methoxyphenyl group, inhibits bacterial PanK and PyrG enzymes, highlighting the role of methoxy groups in modulating enzyme binding.

Hydrogen Bonding and Crystallinity

  • The 4-methoxyphenyl group in the target compound may participate in C–H···O hydrogen bonds, influencing crystal packing and solubility . In contrast, nitro-substituted analogs (6j, 6k) exhibit stronger π-π stacking and dipole interactions, leading to higher crystallinity .

Biological Activity

N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C23H19N3O3S, with a molecular weight of approximately 417.48 g/mol. The compound features a quinazoline core, which is known for its pharmacological potential.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effectiveness of this compound against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that derivatives of the compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
  • Biofilm Inhibition : The compound demonstrated significant inhibition of biofilm formation in tested bacterial strains, which is crucial in preventing chronic infections associated with biofilms .

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been widely documented. This compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, specifically COX-2, which plays a role in inflammation and pain pathways. The synthesis and evaluation of related compounds indicated notable COX-2 inhibitory activity, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of quinazoline derivatives have garnered attention due to their ability to interfere with cancer cell proliferation:

  • Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
  • Case Studies : In one study, derivatives were tested against several cancer cell lines, showing significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic applications .

Summary of Research Findings

Activity TypeFindingsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL against Staphylococcus aureus; biofilm inhibition observed
Anti-inflammatorySignificant COX-2 inhibition; potential for treating inflammatory conditions
AnticancerInduced apoptosis in various cancer cell lines; effective concentrations reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the quinazolinone core formation via cyclization of anthranilic acid derivatives with phenyl isocyanate, followed by thiolation using Lawesson’s reagent or P2S5 to introduce the sulfanyl group. Coupling with N-(4-methoxyphenyl)acetamide via nucleophilic substitution or Mitsunobu reaction can yield the target compound .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for thiolation). Catalysts like Al2O3 or triethylamine can enhance reaction efficiency . Yields >80% are achievable with stoichiometric control and inert atmospheres .

Q. How should researchers validate the structural integrity of this compound?

  • Analytical techniques :

  • Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm proton environments (e.g., methoxy singlet at δ 3.8 ppm, quinazolinone carbonyl at δ 165–170 ppm) and IR for S-H/C=O stretches .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfanyl and acetamide groups) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Protocols :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi) .
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa), with IC50 calculations .
  • Anti-inflammatory : COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

  • Approach :

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to modulate electronic effects. Modify the quinazolinone 3-phenyl group with halogens (e.g., Cl, F) for enhanced lipophilicity .
  • Bioisosteric replacement : Substitute the sulfanyl group with sulfone or phosphonate moieties to alter metabolic stability .

Q. How should researchers resolve contradictions in biological assay data (e.g., high in vitro potency but low in vivo efficacy)?

  • Strategies :

  • Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding to identify pharmacokinetic bottlenecks .

Q. What computational methods are effective for predicting binding modes and pharmacokinetics?

  • Tools :

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like EGFR or DHFR. Validate with MD simulations (NAMD/GROMACS) .
  • QSAR : Develop models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioavailability .

Q. How can researchers assess compound stability under physiological conditions?

  • Experimental design :

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via HPLC-MS .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; analyze impurities using LC-HRMS .

Methodological Guidelines

Q. What safety protocols are critical during synthesis and handling?

  • Recommendations :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for volatile reagents (e.g., Lawesson’s reagent) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How should researchers design in vivo studies to evaluate therapeutic potential?

  • Models :

  • Rodent xenografts : Administer compound (10–50 mg/kg, oral/i.p.) in tumor-bearing mice; measure tumor volume and biomarkers (e.g., VEGF, IL-6) .
  • Toxicology : Conduct acute toxicity (OECD 423) and 28-day repeated-dose studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.